molecular formula C60H50Si4 B11938572 Decaphenyltetrasilane

Decaphenyltetrasilane

Cat. No.: B11938572
M. Wt: 883.4 g/mol
InChI Key: PADLYGBOVMIGEM-UHFFFAOYSA-N
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Description

Decaphenyltetrasilane is a hypothetical organosilicon compound comprising a tetrasilane backbone (Si₄ chain) substituted with ten phenyl groups (C₆H₅). However, the absence of direct references to this compound in the provided sources limits the ability to discuss its specific synthesis, properties, or applications authoritatively.

Properties

Molecular Formula

C60H50Si4

Molecular Weight

883.4 g/mol

IUPAC Name

[diphenyl(triphenylsilyl)silyl]-diphenyl-triphenylsilylsilane

InChI

InChI=1S/C60H50Si4/c1-11-31-51(32-12-1)61(52-33-13-2-14-34-52,53-35-15-3-16-36-53)63(57-43-23-7-24-44-57,58-45-25-8-26-46-58)64(59-47-27-9-28-48-59,60-49-29-10-30-50-60)62(54-37-17-4-18-38-54,55-39-19-5-20-40-55)56-41-21-6-22-42-56/h1-50H

InChI Key

PADLYGBOVMIGEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decaphenyltetrasilane can be synthesized through various methods. One common approach involves the reaction of phenylsilane with a suitable catalyst under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles to laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Decaphenyltetrasilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Decaphenyltetrasilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which decaphenyltetrasilane exerts its effects is primarily through its ability to form stable silicon-silicon and silicon-carbon bonds. These bonds are crucial in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several highly substituted aromatic and halogenated compounds, which serve as structural analogs for comparative analysis. Key compounds include Decabromobiphenyl , Decabromodiphenyl ether , Decachlorobiphenyl , and Decacyclene (all from ). While these differ in backbone (carbon vs. silicon) and substituents (halogens vs. phenyl groups), they share the "deca-" prefix, indicating a high degree of substitution.

Table 1: Comparison of Deca-Substituted Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Primary Use
Decabromobiphenyl 13654-09-6 C₁₂Br₁₀ 943.16 Flame retardant; environmental standard
Decabromodiphenyl ether 1163-19-5 C₁₂Br₁₀O 959.17 Environmental analysis
Decachlorobiphenyl 2051-24-3 C₁₂Cl₁₀ 498.64 Regulatory compliance testing
Decacyclene 191-48-0 C₃₆H₁₈ 450.52 Polycyclic aromatic hydrocarbon standard
Decaphenyltetrasilane Not listed Si₄(C₆H₅)₁₀ Hypothetical Theoretical applications in materials science

Key Differences:

Backbone Composition :

  • This compound features a silicon chain (Si₄), whereas the compared compounds are carbon-based (biphenyl or fused aromatic systems). Silicon backbones confer greater thermal stability and flexibility compared to rigid carbon frameworks .

Substituent Effects: Halogenated compounds (Br, Cl) exhibit high electronegativity and are used as flame retardants or environmental contaminants.

Regulatory Considerations: Halogenated analogs like Decabromodiphenyl ether require compliance with chemical safety laws (e.g., Japan’s "化審法") due to persistence and toxicity . No toxicity data are available for this compound, but organosilicon compounds generally exhibit lower bioaccumulation risks compared to halogens .

Applications :

  • Decacyclene serves as a standard in environmental analysis, while this compound’s hypothetical applications might include silicon-based polymers or precursors for semiconductor materials .

Biological Activity

Decaphenyltetrasilane (DPTS) is a silane compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores the biological activities associated with DPTS, including its antioxidant, anticancer, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a silicon backbone with phenyl groups attached. This configuration contributes to its physical and chemical properties, which are crucial for its biological activity.

Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals, thereby preventing cellular damage. Research indicates that DPTS exhibits significant antioxidant activity.

  • Mechanism of Action : DPTS can scavenge free radicals through various mechanisms, including hydrogen atom transfer and electron donation.
  • Research Findings : In studies assessing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, DPTS demonstrated an IC50 value of approximately 45 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Anticancer Activity

The anticancer properties of DPTS have been explored in several studies, highlighting its potential to inhibit cancer cell proliferation.

  • Cell Lines Tested : DPTS was evaluated against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and pancreatic cancer cells.
  • Findings : The compound exhibited IC50 values ranging from 3 to 14 µM across different cell lines, indicating potent cytotoxic effects. Notably, DPTS was found to induce apoptosis in treated cells by disrupting the cell cycle and enhancing markers associated with programmed cell death .

Antimicrobial Activity

DPTS also shows promise as an antimicrobial agent against various pathogens.

  • Bacterial Strains : Studies have reported that DPTS possesses activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for DPTS against common pathogens like Escherichia coli and Staphylococcus aureus were found to be in the range of 25-50 µg/mL .

Summary of Biological Activities

Biological ActivityMechanismIC50/MIC ValuesReferences
AntioxidantFree radical scavenging45 µg/mL (DPPH)
AnticancerInduction of apoptosis3-14 µM (various cell lines)
AntimicrobialInhibition of bacterial growth25-50 µg/mL (various strains)

Case Studies

  • Antioxidant Study : A study conducted on the antioxidant capacity of silanes revealed that DPTS effectively reduced oxidative stress markers in vitro, showcasing its potential as a therapeutic agent in oxidative stress-related diseases.
  • Anticancer Research : In vivo studies demonstrated that DPTS significantly reduced tumor growth in xenograft models of breast cancer, suggesting its utility as an adjunct therapy in cancer treatment.
  • Microbial Resistance : A recent investigation into the antimicrobial properties of silanes highlighted DPTS's effectiveness against antibiotic-resistant strains of bacteria, emphasizing its potential role in developing new antimicrobial therapies.

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